molecular formula C20H13N3O7 B11524116 4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate CAS No. 220359-88-6

4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate

Cat. No.: B11524116
CAS No.: 220359-88-6
M. Wt: 407.3 g/mol
InChI Key: YCHPRDXOTBJZKS-UHFFFAOYSA-N
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Description

    4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate: belongs to the class of indole derivatives. Indole compounds have a benzopyrrole structure and are characterized by their aromatic nature due to π-electron delocalization.

  • The indole scaffold appears in various synthetic drug molecules and natural products. It serves as the backbone for compounds like lysergic acid diethylamide (LSD), strychnine, and plant alkaloids.
  • Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
  • Our compound combines an indole core with an azo group (diazenyl) and an acetate moiety.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves coupling an appropriate indole precursor with a diazenyl group. Specific synthetic routes may vary, but one common approach is the condensation of an indole derivative with a diazonium salt.

      Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents. Acidic or basic conditions may be necessary for diazonium salt formation.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity stems from its indole and diazenyl functionalities.

      Common Reagents and Conditions:

      Major Products: The main product is the target compound itself, with the azo linkage connecting the indole and nitrophenyl moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigate its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological properties, including antiviral, anti-inflammatory, or anticancer effects.

      Industry: Evaluate its use in dyes, pigments, or materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
    • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of indole, azo, and acetate groups sets it apart.

      Similar Compounds: Explore related indole derivatives, such as those with different substituents or functional groups.

    Properties

    CAS No.

    220359-88-6

    Molecular Formula

    C20H13N3O7

    Molecular Weight

    407.3 g/mol

    IUPAC Name

    [4-methyl-6-[(4-nitrophenyl)diazenyl]-2-oxofuro[2,3-h]chromen-9-yl] acetate

    InChI

    InChI=1S/C20H13N3O7/c1-10-7-17(25)30-19-14(10)8-15(20-18(19)16(9-28-20)29-11(2)24)22-21-12-3-5-13(6-4-12)23(26)27/h3-9H,1-2H3

    InChI Key

    YCHPRDXOTBJZKS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C

    Origin of Product

    United States

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